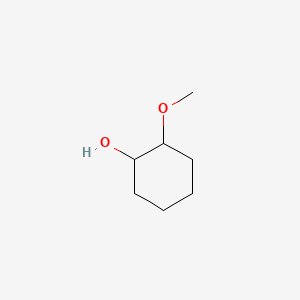
2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid, commonly referred to as 2-DFMBCA, is a chemical compound used in the synthesis of various organic compounds. It is a versatile reagent that has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used in laboratory experiments to study the mechanism of action of certain compounds and to determine the biochemical and physiological effects of certain compounds.
科学的研究の応用
2-DFMBCA has been used in a variety of scientific research applications, primarily as a reagent in the synthesis of organic compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers, dyes, and other materials. Additionally, it has been used in the study of the mechanism of action of certain compounds and to determine the biochemical and physiological effects of certain compounds.
作用機序
The mechanism of action of 2-DFMBCA is not well understood. However, it is believed to act as a reagent in the synthesis of organic compounds. It is believed to react with other compounds to form new compounds, which can then be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-DFMBCA are not well understood. However, it is believed to be relatively non-toxic, with no known adverse effects. However, further research is needed to determine the exact biochemical and physiological effects of 2-DFMBCA.
実験室実験の利点と制限
One of the major advantages of using 2-DFMBCA in laboratory experiments is its versatility. It can be used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it is relatively non-toxic, with no known adverse effects. However, the exact biochemical and physiological effects of 2-DFMBCA are not well understood, and further research is needed to determine these effects.
将来の方向性
2-DFMBCA has a variety of potential future applications. One potential application is in the synthesis of new materials, such as polymers and dyes. Additionally, it could be used in the synthesis of new pharmaceuticals or agrochemicals. Furthermore, further research is needed to determine the exact biochemical and physiological effects of 2-DFMBCA, as well as its potential uses in other scientific research applications.
合成法
2-DFMBCA can be synthesized in a variety of ways. One of the most common methods is the reaction of 4-chloro-1-methyl-1H-benzodiazole-2-carboxylic acid with difluoromethyl sulfonyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction yields 2-DFMBCA as a white solid. Other methods of synthesis involve the reaction of 1-methyl-1H-benzodiazole-2-carboxylic acid with difluoromethylation reagents, such as difluoromethyl bromide or difluoromethyl iodide.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid involves the introduction of a difluoromethyl group onto a benzodiazole ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "2-aminobenzonitrile", "bromodifluoromethane", "potassium carbonate", "copper(I) iodide", "copper(II) oxide", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "Step 1: Bromodifluoromethane is reacted with 2-aminobenzonitrile in the presence of potassium carbonate and copper(I) iodide to form 2-(difluoromethyl)-1H-benzimidazole.", "Step 2: 2-(Difluoromethyl)-1H-benzimidazole is oxidized with copper(II) oxide to form 2-(difluoromethyl)-1H-benzimidazole-5-carbaldehyde.", "Step 3: 2-(Difluoromethyl)-1H-benzimidazole-5-carbaldehyde is reacted with sodium hydroxide and carbon dioxide to form 2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid." ] } | |
CAS番号 |
1246548-14-0 |
分子式 |
C9H6F2N2O2 |
分子量 |
212.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



